Idelalisib is classified as a small molecule drug that acts as a selective inhibitor of the PI3Kδ isoform. This compound is derived from adenine and is characterized by its ability to modulate cell signaling pathways critical for the survival and proliferation of B-cells . The chemical structure can be represented as:
The synthesis of idelalisib involves several key steps, starting from 2-amino-6-fluorobenzoic acid. The process typically includes:
The synthesis has been refined to improve scalability and purity, achieving good yields while controlling undesired byproducts .
Idelalisib's molecular structure features a quinazolinone core with a fluorobenzene moiety attached. The chemical formula is C19H18F1N5O2, with a molecular weight of approximately 357.38 g/mol. The compound's structural characteristics include:
The three-dimensional conformation allows for effective binding to the PI3Kδ enzyme, facilitating its inhibitory action .
Idelalisib undergoes various chemical reactions during its synthesis, including:
These reactions are optimized through careful selection of reagents, solvents, and conditions to enhance yield and purity.
Idelalisib exerts its therapeutic effects primarily through the inhibition of the PI3Kδ pathway. This mechanism involves:
The compound's selectivity for PI3Kδ over other isoforms contributes to its therapeutic profile while minimizing off-target effects.
Idelalisib exhibits several notable physical and chemical properties:
These properties influence both formulation strategies and clinical usage considerations.
Idelalisib has been primarily used in clinical settings for treating specific hematological malignancies. Its applications include:
Research continues into combination therapies that may enhance efficacy while mitigating adverse effects associated with monotherapy .
Idelalisib (GS-1101, CAL-101) is a first-in-class, ATP-competitive small-molecule inhibitor exhibiting high selectivity for the p110δ catalytic subunit of phosphoinositide 3-kinase delta (PI3Kδ). This isoform is predominantly expressed in leukocytes, where it regulates B-cell development, activation, and migration. Idelalisib’s selectivity arises from its optimized interaction with a conformational pocket unique to PI3Kδ, sparing ubiquitously expressed isoforms (PI3Kα/PI3Kβ) and minimizing off-target effects. Biochemical profiling reveals idelalisib inhibits PI3Kδ with an IC₅₀ of 2.5–19 nM, while requiring >400-fold higher concentrations to inhibit PI3Kα (IC₅₀ = 820–8,600 nM), PI3Kβ (IC₅₀ = 565–4,000 nM), and PI3Kγ (IC₅₀ = 89–2,100 nM) [1] [6] [7]. This selectivity enables targeted disruption of B-cell receptor (BCR) signaling in malignancies like chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphoma (iNHL), where PI3Kδ is pathologically overactivated.
The molecular basis of idelalisib’s potency and selectivity was elucidated through X-ray crystallography (PDB ID: 4XE0) of the inhibitor bound to murine p110δ (94% identical to human). The structure, resolved at 2.43 Å, reveals critical interactions [1] [4]:
A key feature is the conformational flexibility of Trp760 and Met900, which expand the pocket to accommodate idelalisib’s benzimidazole-like moiety. This adaptability is less pronounced in PI3Kα, where a steric clash with Gln859 impedes binding [4] [9]. Surface plasmon resonance (SPR) kinetics confirm high-affinity binding (KD = 0.7 nM), driven by slow dissociation (koff = 0.0027 s⁻¹) [9].
Table 1: Key Structural Interactions of Idelalisib in PI3Kδ
Idelalisib Region | Binding Site Residue | Interaction Type |
---|---|---|
Quinazolinone core | Val828, Val827 | Van der Waals |
Phenyl group | Trp760, Met752 | Hydrophobic packing |
Purine ring | Asp832 | Hydrogen bonding |
Fluorophenyl group | Solvent-exposed | N/A |
Idelalisib disrupts multiple pro-survival pathways downstream of PI3Kδ:
Notably, idelalisib exerts biphasic effects on AKT in CLL: initial inhibition is followed by reactivation via compensatory recruitment of PI3Kβ to CD19/BCAP complexes. Combining idelalisib with PI3Kβ inhibitors (e.g., GSK2636771) overcomes this resistance [5].
Idelalisib’s isoform selectivity was quantified using enzymatic and cellular assays:
Table 2: Comparative Inhibitory Activity of Idelalisib Against Class I PI3K Isoforms
PI3K Isoform | IC₅₀ (nM) (Enzymatic) | IC₅₀ (nM) (Cellular) | Selectivity vs. PI3Kδ |
---|---|---|---|
PI3Kδ | 2.5–19 | 8–35 | 1-fold |
PI3Kγ | 89–2,100 | >1,000 | 35–303-fold |
PI3Kβ | 565–4,000 | >1,000 | 177–226-fold |
PI3Kα | 820–8,600 | >1,000 | 303–328-fold |
Data derived from [1] [6] [9].
Kinetic profiling using SPR reveals idelalisib binds PI3Kδ with ~300-fold higher affinity than PI3Kα (KD = 214 nM). This selectivity is attributed to:
In cellular contexts, idelalisib’s residence time on PI3Kδ exceeds 8 hours, enabling sustained pathway suppression despite transient plasma exposure [9].
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